

Technical Guide: Physicochemical Properties of Brominated Fluorobenzaldehydes

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Compound of Interest

Compound Name: *2,3-Dibromo-6-fluorobenzaldehyde*

Cat. No.: *B1431323*

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For the Attention of: Researchers, Scientists, and Drug Development Professionals

Subject: An In-depth Analysis of the Physical Properties of **2,3-Dibromo-6-fluorobenzaldehyde** and Related Isomers

This technical document addresses the inquiry regarding the physical properties of **2,3-Dibromo-6-fluorobenzaldehyde**. Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is no publicly accessible data for the physical properties of the specific isomer, **2,3-Dibromo-6-fluorobenzaldehyde**. This suggests that the compound may be novel, not yet synthesized, or not commercially available, and therefore its characteristics have not been documented.

However, to provide valuable context and data for researchers working with related structures, this guide presents a summary of the known physical properties of several commercially available and structurally similar isomers of dibromo- and monobromo-fluorobenzaldehyde. Understanding the properties of these related compounds can offer insights into the potential characteristics of the target molecule and serve as a useful reference for synthetic and developmental chemistry.

Comparative Physical Properties of Brominated Fluorobenzaldehyde Isomers

The following table summarizes the key physical properties of various brominated fluorobenzaldehyde isomers. This data has been compiled from a variety of chemical supplier catalogs and safety data sheets.

Property	2-Bromo-6-fluorobenzaldehyde	2,4-Dibromo-6-fluorobenzaldehyde	3,6-Dibromo-2-fluorobenzaldehyde
CAS Number	360575-28-6[1][2]	205683-34-7[3][4]	870703-68-7
Molecular Formula	C ₇ H ₄ BrFO[1]	C ₇ H ₃ Br ₂ FO[3][4]	C ₇ H ₃ Br ₂ FO
Molecular Weight	203.01 g/mol [1]	281.91 g/mol [3][4]	281.90 g/mol
Appearance	Powder[2]	Solid	Solid
Melting Point	43-47 °C[2]	Not available	Not available
Boiling Point	Not available	Not available	Not available
Solubility	Not available	Not available	Not available
Purity	≥96%	≥97%[3][4]	97%

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties listed above are not extensively published in peer-reviewed literature for these specific compounds. The data is primarily sourced from quality control documentation provided by chemical suppliers. Standard analytical methods for determining melting point (e.g., capillary melting point apparatus), molecular weight (e.g., mass spectrometry), and purity (e.g., High-Performance Liquid Chromatography [HPLC] or Gas Chromatography [GC]) are typically employed. For definitive and reproducible experimental procedures, it is recommended to consult standard analytical chemistry texts and pharmacopeial guidelines.

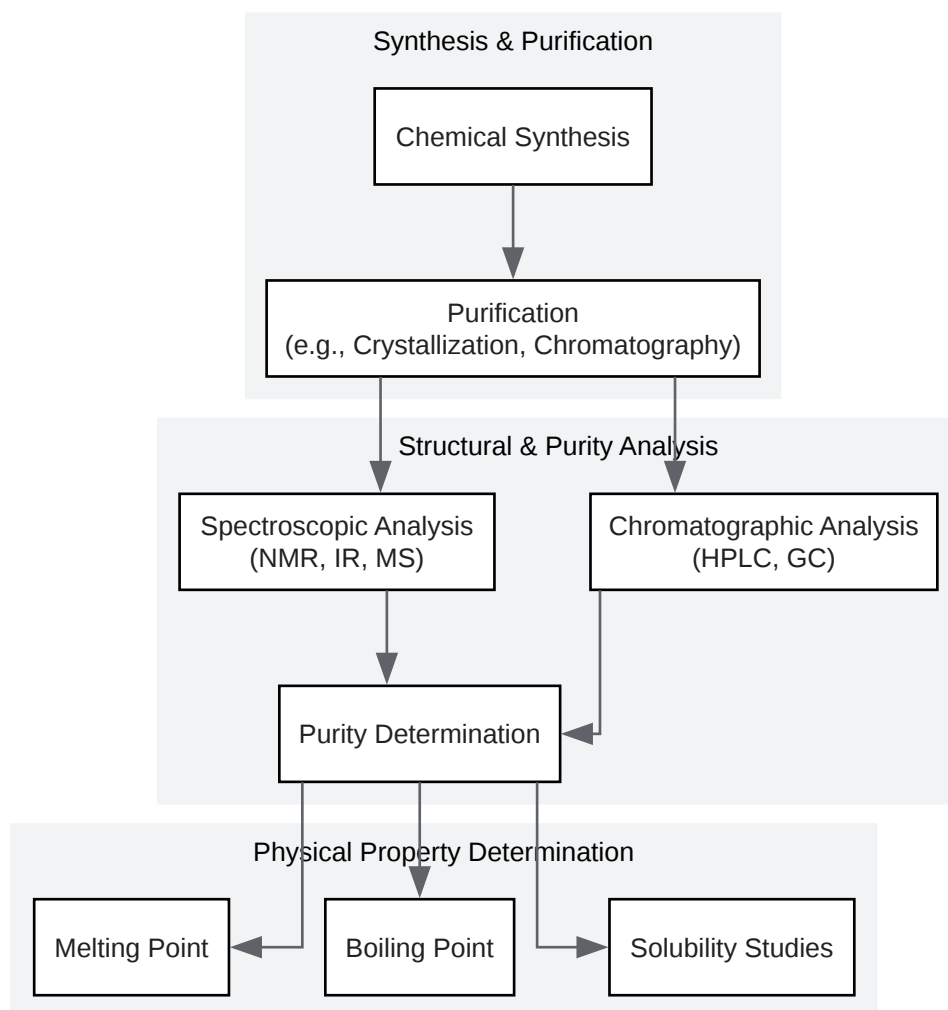
Signaling Pathways and Experimental Workflows

A search of the scientific literature did not yield any information regarding signaling pathways or specific experimental workflows in which **2,3-Dibromo-6-fluorobenzaldehyde** or its closely

related isomers are directly involved. These compounds are typically utilized as building blocks in organic synthesis.

To illustrate a generalized workflow for the characterization of a novel chemical entity, the following conceptual diagram is provided.

Conceptual Workflow for Chemical Characterization



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Caption: A generalized workflow for the synthesis and characterization of a chemical compound.

In conclusion, while specific data for **2,3-Dibromo-6-fluorobenzaldehyde** remains elusive, the provided information on its isomers offers a valuable starting point for researchers in the field. Further investigation into the synthesis and characterization of **2,3-Dibromo-6-fluorobenzaldehyde** is warranted to elucidate its physical properties and potential applications.

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